![molecular formula C7H12Cl2N2O2S B2965873 (6-Methylsulfonylpyridin-3-yl)methanamine;dihydrochloride CAS No. 2126159-53-1](/img/structure/B2965873.png)
(6-Methylsulfonylpyridin-3-yl)methanamine;dihydrochloride
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Description
(6-Methylsulfonylpyridin-3-yl)methanamine;dihydrochloride, also known as MSP, is a chemical compound that has recently gained attention in scientific research. MSP is a small molecule that can be synthesized in the laboratory and has potential applications in various fields of study.
Scientific Research Applications
Synthesis and Reactivity
The reactivity and synthetic applications of compounds with methylsulfonyl groups, similar to (6-Methylsulfonylpyridin-3-yl)methanamine;dihydrochloride, have been extensively studied. Methylsulfonyl and nitro derivatives of polychloropyridines have shown that methylsulfonyl groups can be replaced in reactions with alkali and sodium alkoxides. This reactivity suggests a potential for developing new synthetic routes for related compounds (S. D. Moshchitskii, G. A. Zalesskii, & L. M. Yagupol’skii, 1975).
Polymorphism and Structural Studies
Research on compounds structurally related to (6-Methylsulfonylpyridin-3-yl)methanamine;dihydrochloride, like N-(6-methylpyridin-2-yl)mesitylenesulfonamide, has revealed the presence of polymorphism which is solvent-dependent. Such studies provide insights into the polymorphic behavior of pharmaceuticals, impacting their solubility and bioavailability (F. Pan & U. Englert, 2013).
Photocytotoxicity and Cellular Imaging
Iron(III) complexes, involving ligands similar to the core structure of (6-Methylsulfonylpyridin-3-yl)methanamine;dihydrochloride, have been explored for their photocytotoxic properties and potential in cellular imaging. These complexes exhibit significant photocytotoxicity under red light, making them promising candidates for photodynamic therapy in cancer treatment (Uttara Basu et al., 2014).
Methane Monooxygenase Models
Diiron(III) complexes, using ligands structurally akin to (6-Methylsulfonylpyridin-3-yl)methanamine;dihydrochloride, serve as functional models for methane monooxygenases. These studies help understand the enzyme's mechanism and explore its application in selective hydroxylation of alkanes, indicating a potential for bio-inspired catalysis (M. Sankaralingam & M. Palaniandavar, 2014).
Antibacterial Agents and Schiff Bases
The synthesis and characterization of Schiff bases derived from 3-aminomethyl pyridine, structurally related to (6-Methylsulfonylpyridin-3-yl)methanamine;dihydrochloride, have been investigated for their anticonvulsant and antibacterial properties. These studies demonstrate the potential of such compounds in developing new therapeutic agents (S. Pandey & R. Srivastava, 2011).
properties
IUPAC Name |
(6-methylsulfonylpyridin-3-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.2ClH/c1-12(10,11)7-3-2-6(4-8)5-9-7;;/h2-3,5H,4,8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBIHTBUSLOKOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methanesulfonylpyridin-3-yl)methanamine dihydrochloride | |
CAS RN |
2126159-53-1 |
Source
|
Record name | (6-methanesulfonylpyridin-3-yl)methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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